![molecular formula C20H20N2O3 B5675154 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine](/img/structure/B5675154.png)
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
Synthesis Analysis
The synthesis of "2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine" and related compounds involves complex organic reactions, often resulting in unexpected products. For instance, Miranda et al. (2006) described the synthesis of novel 3,4,5-trimethoxyphenyl derivatives from a specific ethene compound, highlighting the intricate nature of synthesizing such molecules (Miranda et al., 2006).
Molecular Structure Analysis
The molecular structures of these compounds are determined using techniques like single-crystal X-ray diffraction. This method provides detailed information about the crystalline structures, showing how molecules are arranged in space, which is crucial for understanding their chemical behavior and interactions (Miranda et al., 2006).
Chemical Reactions and Properties
Perimidines, including the specified compound, exhibit interesting chemical reactions due to their unique structures. They are involved in various reactions, showing selectivity and reactivity that are valuable in synthetic chemistry. For example, the synthesis and characterization of 2-Aryl-2,3-dihydro-1H-perimidine derivatives by Salih and Azeez (2014) illustrate the compounds' reactivity and potential for producing biologically active molecules (Salih & Azeez, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are essential for understanding how these compounds interact with their environment. These properties are often determined through empirical studies and are critical for the compounds' application in further chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of "2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine" include its reactivity with various chemical agents, stability under different conditions, and potential as a precursor for more complex chemical syntheses. Studies like those by Belmonte et al. (2010) on the synthesis of substituted mono-, di-, tri-, and tetra-2-aryl-2,3-dihydro-1H-perimidines highlight the versatility and chemical diversity achievable with this compound (Belmonte et al., 2010).
properties
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBQWFZKQNEMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325468 |
Source
|
Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
CAS RN |
315230-91-2 |
Source
|
Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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